2(1H)-Quinolinone, 3,4-dihydro-3-methyl-, (R)-
Overview
Description
2(1H)-Quinolinone, 3,4-dihydro-3-methyl-, ®- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinolinone core structure with a 3,4-dihydro-3-methyl substitution. It is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3,4-dihydro-3-methyl-, ®- can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives. This method typically requires the use of a catalyst and specific reaction conditions to facilitate the formation of the quinolinone ring . Another method involves the Friedländer condensation, which is a well-known reaction for constructing quinoline derivatives .
Industrial Production Methods
In industrial settings, the production of 2(1H)-Quinolinone, 3,4-dihydro-3-methyl-, ®- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 3,4-dihydro-3-methyl-, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various quinolinone derivatives with enhanced biological activities. These derivatives are often used in the development of new pharmaceuticals and agrochemicals .
Scientific Research Applications
2(1H)-Quinolinone, 3,4-dihydro-3-methyl-, ®- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 3,4-dihydro-3-methyl-, ®- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of kinases and other enzymes involved in cell proliferation and survival . The exact molecular targets and pathways vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
2(1H)-Quinolinone, 3,4-dihydro-3-methyl-, ®- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar quinoline core structure but differ in their substitution patterns and biological activities.
3,4-Dihydro-2H-1,4-benzoxazines: These compounds have a similar dihydroquinoline structure but contain an additional oxygen atom in the ring.
3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: These compounds also share a similar core structure but differ in their nitrogen substitution patterns.
The uniqueness of 2(1H)-Quinolinone, 3,4-dihydro-3-methyl-, ®- lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
(3R)-3-methyl-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-8-4-2-3-5-9(8)11-10(7)12/h2-5,7H,6H2,1H3,(H,11,12)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWYGOJLDBJJLU-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC=CC=C2NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416045 | |
Record name | 2(1H)-Quinolinone, 3,4-dihydro-3-methyl-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79863-05-1 | |
Record name | 2(1H)-Quinolinone, 3,4-dihydro-3-methyl-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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